H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH
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Overview
Description
“H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH” is a synthetic peptide composed of six amino acids: DL-tyrosine, glycine, glycine, DL-phenylalanine, and DL-methionine sulfoxide. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of peptides like “this compound” may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production also requires rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Methionine sulfoxide can be reduced back to methionine.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Methionine-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Peptides like “H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH” have various applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and other biomolecules.
Medicine: Exploring potential therapeutic uses, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: Developing peptide-based materials and sensors.
Mechanism of Action
The mechanism of action for peptides depends on their specific sequence and structure. Generally, peptides can interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH: Similar but without the oxidized methionine.
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-NH2: Similar but with an amide group at the C-terminus.
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OMe: Similar but with a methyl ester at the C-terminus.
Uniqueness
“H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH” is unique due to the presence of methionine sulfoxide, which can impact its chemical reactivity and biological activity. This modification can influence the peptide’s stability, solubility, and interactions with other molecules.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfinylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O8S/c1-41(40)12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPFKWGXRJOQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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